(R)-2-(1-aminoethyl)aniline hydrochloride
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Overview
Description
2-[(1R)-1-aminoethyl]aniline hydrochloride is a chemical compound with the molecular formula C8H13ClN2. It is a derivative of aniline, where the amino group is substituted with an ethyl group containing an additional amino group. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1R)-1-aminoethyl]aniline hydrochloride typically involves the reaction of aniline with ethylamine under specific conditions. One common method includes the use of aniline hydrochloride and ethylamine in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In industrial settings, the production of 2-[(1R)-1-aminoethyl]aniline hydrochloride involves large-scale reactions using high-purity aniline and ethylamine. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and distillation to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(1R)-1-aminoethyl]aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroaniline, aminoaniline, and various substituted aniline derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[(1R)-1-aminoethyl]aniline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 2-[(1R)-1-aminoethyl]aniline hydrochloride involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in nucleophilic substitution reactions. It can also interact with enzymes and proteins, leading to modifications in their structure and function. The specific pathways involved depend on the context of its use in research or industrial applications .
Comparison with Similar Compounds
Similar Compounds
Aniline: The parent compound, which lacks the ethylamino substitution.
N-methylaniline: Aniline with a methyl group substituted on the nitrogen atom.
2-aminotoluene: Aniline with a methyl group substituted on the benzene ring.
Uniqueness
2-[(1R)-1-aminoethyl]aniline hydrochloride is unique due to the presence of the ethylamino group, which imparts different chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for specific applications in research and industry .
Properties
Molecular Formula |
C8H13ClN2 |
---|---|
Molecular Weight |
172.65 g/mol |
IUPAC Name |
2-[(1R)-1-aminoethyl]aniline;hydrochloride |
InChI |
InChI=1S/C8H12N2.ClH/c1-6(9)7-4-2-3-5-8(7)10;/h2-6H,9-10H2,1H3;1H/t6-;/m1./s1 |
InChI Key |
RKANXCBIYKNWEL-FYZOBXCZSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1N)N.Cl |
Canonical SMILES |
CC(C1=CC=CC=C1N)N.Cl |
Origin of Product |
United States |
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